molecular formula C20H17BrN4O B7706229 2-bromo-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide

2-bromo-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7706229
M. Wt: 409.3 g/mol
InChI Key: SLMIORVUZXENRU-UHFFFAOYSA-N
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Description

2-bromo-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core, which is fused with a pyrazole ring, and a benzamide moiety, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide typically involves multiple steps One common method starts with the preparation of the quinoline core, which is then fused with a pyrazole ringThe reaction conditions often include the use of solvents like 1-pentanol and bases such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide: Similar structure but with a butyl group instead of an ethyl group.

    2-chloro-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide: Similar structure but with a chloro group instead of a bromo group.

Uniqueness

2-bromo-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the bromo group can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-bromo-N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O/c1-3-25-19-15(11-13-9-8-12(2)10-17(13)22-19)18(24-25)23-20(26)14-6-4-5-7-16(14)21/h4-11H,3H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMIORVUZXENRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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